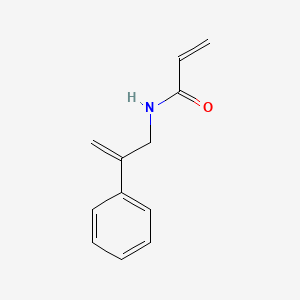
N-(2-Phenylallyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Phenylallyl)acrylamide: is an organic compound that belongs to the class of acrylamides It is characterized by the presence of an acrylamide group attached to a phenylallyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Schotten-Baumann Reaction: One of the common methods for synthesizing N-(2-Phenylallyl)acrylamide involves the Schotten-Baumann reaction. This reaction typically starts with the reaction of 3-chloropropanoyl chloride with aniline to form N-(2-phenylallyl)amide.
Acrylic Acid Route: Another method involves the reaction of acrylic acid with aniline in the presence of a dehydrating agent like thionyl chloride to form this compound.
Industrial Production Methods: Industrial production of this compound often involves continuous flow synthesis techniques to ensure high yield and purity. The use of continuous flow reactors allows for better control over reaction conditions, minimizing side reactions and improving safety .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(2-Phenylallyl)acrylamide can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized products, including carboxylic acids and ketones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the acrylamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Various nucleophiles (amines, thiols), often in the presence of a base or catalyst.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Substituted acrylamides.
Applications De Recherche Scientifique
Chemistry: N-(2-Phenylallyl)acrylamide is used as a monomer in the synthesis of polymers and copolymers. These polymers have applications in coatings, adhesives, and hydrogels .
Biology: In biological research, this compound is used to study cell-extracellular matrix interactions. Polyacrylamide gels containing this compound are used as substrates to investigate cellular responses to mechanical stimuli .
Industry: this compound is used in the production of specialty polymers for various industrial applications, including water treatment, paper manufacturing, and textile processing .
Mécanisme D'action
The mechanism of action of N-(2-Phenylallyl)acrylamide involves its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modification of protein function and cellular signaling pathways. The compound’s electrophilic nature allows it to react with thiol groups on cysteine residues, forming stable adducts .
Comparaison Avec Des Composés Similaires
N-Isopropylacrylamide: Used in the synthesis of thermoresponsive polymers.
N-Hydroxyethylacrylamide: Utilized in the preparation of hydrogels for drug delivery.
N,N-Dimethylacrylamide: Employed in the production of water-soluble polymers.
Uniqueness: N-(2-Phenylallyl)acrylamide is unique due to its phenylallyl group, which imparts distinct chemical reactivity and properties compared to other acrylamides. This structural feature allows for the formation of polymers with specific mechanical and chemical characteristics, making it valuable in specialized applications .
Propriétés
IUPAC Name |
N-(2-phenylprop-2-enyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-3-12(14)13-9-10(2)11-7-5-4-6-8-11/h3-8H,1-2,9H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHJZXLULTVDOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC(=C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-chlorobenzyl)-2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2783971.png)

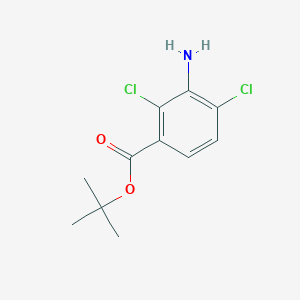
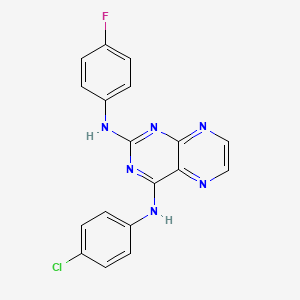
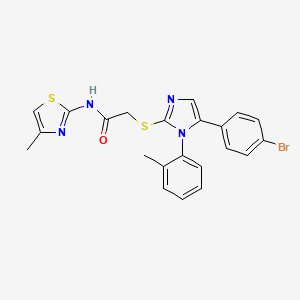
![6-(5-chloro-2-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B2783981.png)
![1-[3-(Benzyloxy)-5-bromophenyl]piperidine](/img/structure/B2783984.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide](/img/structure/B2783985.png)
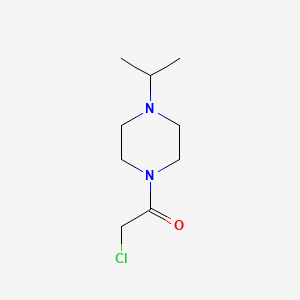
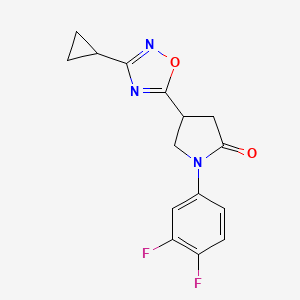
![7-Methyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2783988.png)
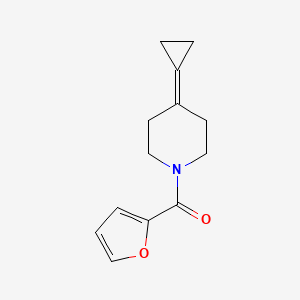
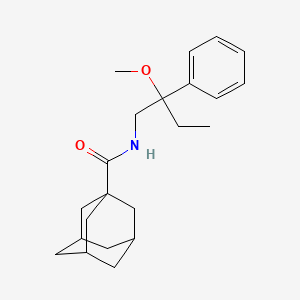
![N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2783992.png)
